molecular formula C10H11NO B8353180 6-Methoxy dihydroquinoline

6-Methoxy dihydroquinoline

Cat. No.: B8353180
M. Wt: 161.20 g/mol
InChI Key: DCUSCHRPVHERLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy dihydroquinoline is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.20 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of 6-methoxy dihydroquinoline exhibit significant anticancer properties. For instance, a study synthesized a series of quinoline analogues that were evaluated for their cytotoxic effects against human cancer cell lines. Compounds like 5a and 5b showed promising results as P-glycoprotein inhibitors, which are crucial in overcoming multidrug resistance in cancer therapy .

Antimicrobial Properties
The compound has also been studied for its antimicrobial activities. A specific derivative demonstrated effectiveness against various bacterial strains, suggesting potential for development into new antibacterial agents.

Case Study: Trypanosomiasis Treatment
A notable case study involved the evaluation of dihydroquinoline derivatives against Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds such as OSU-36.HCl displayed high selectivity and efficacy in vitro, indicating their potential as therapeutic agents for neglected tropical diseases .

Biological Applications

Enzyme Inhibition
this compound has been investigated for its ability to inhibit specific enzymes, which can be critical in drug design. For example, studies have shown that it can interact with P-glycoprotein, affecting drug transport and metabolism in cells .

Neuroprotective Effects
Some derivatives have shown promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases. The mechanism involves the modulation of oxidative stress pathways, which are pivotal in neuronal health .

Industrial Applications

Dyes and Pigments Production
In industrial chemistry, this compound is utilized as an intermediate in the synthesis of dyes and pigments. Its unique structural properties allow it to participate in various chemical reactions that yield vibrant colors used in textiles and coatings.

Comparative Analysis of Related Compounds

The following table summarizes key features and applications of various compounds related to this compound:

Compound NameStructure FeaturesUnique AspectsApplications
This compoundMethoxy group at position 6Exhibits significant biological activityAnticancer, antimicrobial
4-HydroxyquinolineHydroxy group at position 4Different functional groupsAntimicrobial
2-OxoquinolineKetone at position 2Simplified structureIntermediate in dye synthesis
3-ArylquinoloneAryl substitution at position 3Enhanced biological activityAnticancer research

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

6-methoxy-1,2-dihydroquinoline

InChI

InChI=1S/C10H11NO/c1-12-9-4-5-10-8(7-9)3-2-6-11-10/h2-5,7,11H,6H2,1H3

InChI Key

DCUSCHRPVHERLH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NCC=C2

Origin of Product

United States

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